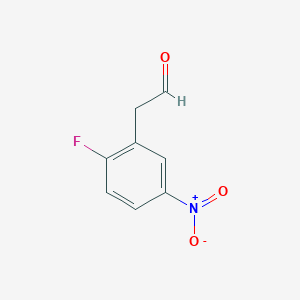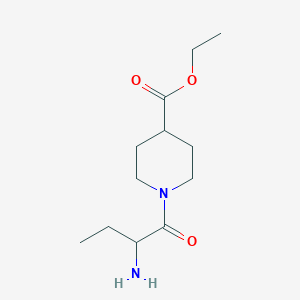
2-Methyl-5-(3-nitrophenyl)thiophene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-5-(3-nitrophenyl)thiophene is an organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by a methyl group at the second position and a nitrophenyl group at the fifth position of the thiophene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(3-nitrophenyl)thiophene typically involves a multi-step process. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives . The specific steps for synthesizing this compound are as follows:
Formation of the Thiophene Ring: A Gewald reaction using propionaldehyde, sulfur, and malononitrile forms the thiophene ring system as 2-amino-5-methylthiophene-3-carbonitrile.
Substitution Reaction: The amino group is then reacted with 2-fluoro-nitrobenzene in tetrahydrofuran to provide this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the Gewald reaction and subsequent substitution reactions are scalable and can be adapted for industrial synthesis with appropriate optimization of reaction conditions and purification processes.
化学反应分析
Types of Reactions
2-Methyl-5-(3-nitrophenyl)thiophene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, particularly at the positions adjacent to the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or tin(II) chloride can be used.
Substitution: Electrophilic substitution reactions often require Lewis acids like aluminum chloride or iron(III) chloride as catalysts.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted thiophenes depending on the electrophile used.
科学研究应用
2-Methyl-5-(3-nitrophenyl)thiophene has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex thiophene derivatives.
Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
作用机制
The mechanism of action of 2-Methyl-5-(3-nitrophenyl)thiophene and its derivatives depends on the specific application. In medicinal chemistry, the compound may interact with various molecular targets, including enzymes and receptors, to exert its effects. For example, its antimicrobial activity may involve the inhibition of bacterial enzymes, while its anticancer properties could be related to the disruption of cellular signaling pathways .
相似化合物的比较
Similar Compounds
5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile:
2-Butylthiophene: Used as a raw material in the synthesis of anticancer agents.
2-Octylthiophene: Utilized in the synthesis of anti-atherosclerotic agents.
Uniqueness
2-Methyl-5-(3-nitrophenyl)thiophene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
属性
分子式 |
C11H9NO2S |
|---|---|
分子量 |
219.26 g/mol |
IUPAC 名称 |
2-methyl-5-(3-nitrophenyl)thiophene |
InChI |
InChI=1S/C11H9NO2S/c1-8-5-6-11(15-8)9-3-2-4-10(7-9)12(13)14/h2-7H,1H3 |
InChI 键 |
YCZRLEHJFAQMJK-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(S1)C2=CC(=CC=C2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


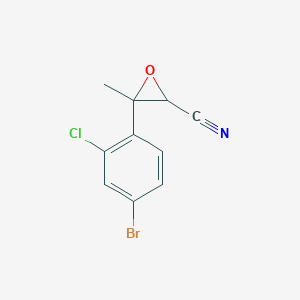

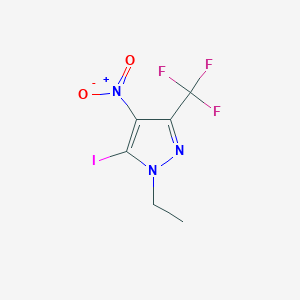
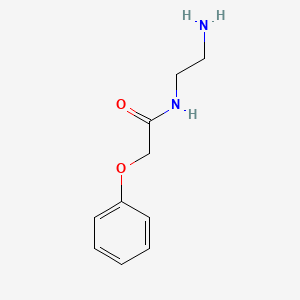
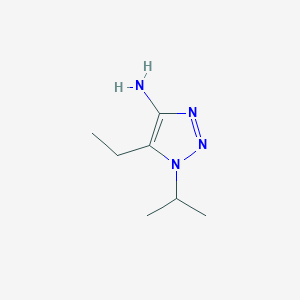
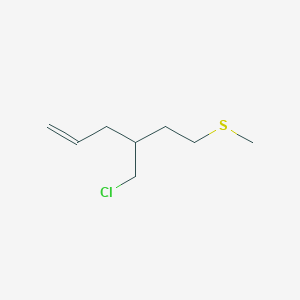
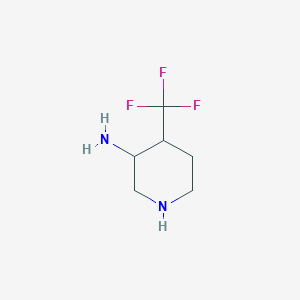
amine](/img/structure/B13183715.png)

